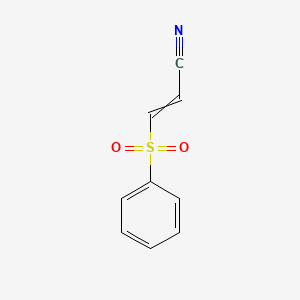

3-(Phenylsulfonyl)prop-2-enenitrile

Description

3-(Phenylsulfonyl)prop-2-enenitrile is an α,β-unsaturated nitrile characterized by a phenylsulfonyl group (-SO₂Ph) attached to the β-carbon of a prop-2-enenitrile backbone. Its structure enables diverse reactivity, particularly in nucleophilic addition-elimination reactions due to the electron-withdrawing sulfonyl group activating the α,β-unsaturated system. This compound is synthesized via reactions involving phenylsulfonyl chloride and appropriate precursors, as demonstrated in studies exploring sequential proton elimination and sulfone formation mechanisms . The (E)-configuration is predominant in its reactive form, facilitating regiospecific additions with sulfur-, oxygen-, and carbon-based nucleophiles to yield β-substituted derivatives .

CAS Registry Numbers and synonyms include:

- CAS 129200-96-0 (3-phenyl-2-(phenylsulfonyl)prop-2-enenitrile)

- Synonyms: 2-(Benzenesulfonyl)-3-phenylprop-2-enenitrile, (E)-3-Phenylsulfonylprop-2-enenitrile .

Properties

IUPAC Name |

3-(benzenesulfonyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYULCLGNLSTLFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073257 | |

| Record name | 2-Propenenitrile, 3-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-51-7 | |

| Record name | 2-Propenenitrile, 3-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonyl)prop-2-enenitrile typically involves the reaction of phenylsulfonyl chloride with acrylonitrile in the presence of a base. One common method is as follows:

Reactants: Phenylsulfonyl chloride and acrylonitrile.

Base: Sodium hydroxide or potassium carbonate.

Solvent: Tetrahydrofuran or dichloromethane.

Temperature: Room temperature to 50°C.

Reaction Time: Several hours to overnight.

The reaction proceeds via nucleophilic substitution, where the phenylsulfonyl chloride reacts with acrylonitrile to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)prop-2-enenitrile undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and thiols to form β-substituted α,β-unsaturated nitriles.

Cycloaddition: Participates in Diels-Alder reactions with dienes to form cycloadducts.

Elimination: Undergoes base-catalyzed elimination to yield α,β-unsaturated nitriles.

Common Reagents and Conditions

Nucleophiles: Pyrrolidine, thiols, alcohols.

Bases: Potassium tert-butoxide, sodium hydroxide.

Solvents: Tetrahydrofuran, dichloromethane.

Temperature: Room temperature to 80°C.

Major Products

β-Substituted α,β-Unsaturated Nitriles: Formed via nucleophilic addition.

Cycloadducts: Result from Diels-Alder reactions.

α,β-Unsaturated Nitriles: Produced through elimination reactions.

Scientific Research Applications

Chemical Synthesis Applications

Diels-Alder Reactions

3-(Phenylsulfonyl)prop-2-enenitrile serves as a dienophile in Diels-Alder reactions, facilitating the formation of cycloadducts with various dienes. Its strong electron-withdrawing sulfonyl group increases its reactivity, making it a valuable intermediate in organic synthesis .

Nucleophilic Additions

The compound readily reacts with a variety of nucleophiles, including sulfur-, oxygen-, and carbon-based species. This reaction pathway leads to the formation of β-substituted α,β-unsaturated nitriles through a regiospecific addition-elimination sequence. The resulting compounds often exhibit significant yields, making this method advantageous over alternative synthetic routes .

Synthetic Methodologies

Research has demonstrated the successful application of this compound in developing new synthetic methodologies, including Knoevenagel-type condensation reactions. These methodologies allow for the synthesis of complex trienes and other derivatives with high yields and structural diversity .

Biological Applications

Pharmaceutical Development

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active compounds. It has been investigated for its role in developing pharmaceuticals that target specific biological pathways or diseases.

Antimicrobial Studies

The compound has been evaluated for its antimicrobial properties, contributing to research focused on developing new antimicrobial agents. Its structural characteristics may enhance the efficacy of synthesized compounds against various pathogens .

Industrial Applications

Specialty Chemicals Production

Industrially, this compound is utilized in producing specialty chemicals and materials. Its unique reactivity allows for the development of novel materials with specific electronic or optical properties, making it valuable in material science .

Case Studies and Research Findings

-

Addition Reactions with Nucleophiles

A study demonstrated that this compound reacts effectively with various nucleophiles to yield β-substituted α,β-unsaturated nitriles. The research highlighted the compound's utility in synthesizing complex organic molecules with significant yields compared to traditional methods . -

Synthesis of Novel Trienes

Research focused on optimizing reaction conditions for synthesizing electron-deficient trienes using this compound as a key intermediate. The optimized conditions led to an isolated yield of 93% for the desired triene product . -

Antimicrobial Evaluation

Investigations into the antimicrobial properties of derivatives synthesized from this compound indicated promising results against several bacterial strains, suggesting its potential use in pharmaceutical applications aimed at combating infections.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)prop-2-enenitrile involves its electron-deficient alkene moiety, which makes it highly reactive towards nucleophiles. The compound acts as a Michael acceptor, facilitating nucleophilic addition reactions. In Diels-Alder reactions, it serves as a dienophile, reacting with dienes to form cycloadducts.

Comparison with Similar Compounds

Structural and Electronic Variations

The reactivity and applications of α,β-unsaturated nitriles are heavily influenced by substituents on the double bond. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Biological Activity

3-(Phenylsulfonyl)prop-2-enenitrile, also known as (E)-3-phenylsulfonylprop-2-enenitrile, is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonyl group attached to a phenyl ring and a nitrile functional group. Its molecular formula is C₉H₈N₁O₂S, with a molecular weight of approximately 196.23 g/mol. The compound exists primarily in the E configuration, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₁O₂S |

| Molecular Weight | 196.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that this compound exhibits biological activity through various mechanisms, including:

- Enzyme Inhibition : The sulfonyl moiety may interact with active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound can act as a ligand for specific receptors, influencing signaling pathways within cells.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties. It has been reported to induce apoptosis in certain cancer cell lines by activating caspase pathways, which are crucial for programmed cell death.

Case Study: Anticancer Effects on Breast Cancer Cells

In a study involving breast cancer cell lines, treatment with varying concentrations of this compound resulted in:

- Dose-dependent reduction in cell viability.

- Increased levels of apoptotic markers , indicating the compound's potential as an anticancer agent.

Table 2: Effects on Cell Viability

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase Activation) |

|---|---|---|

| 0 | 100 | Baseline |

| 10 | 85 | Low |

| 50 | 60 | Moderate |

| 100 | 30 | High |

Synthetic Applications

The compound's synthetic versatility allows it to serve as a building block in organic synthesis. Its ability to undergo Diels-Alder reactions makes it valuable for creating complex molecular architectures.

Diels-Alder Reactivity

This compound has been shown to participate in Diels-Alder reactions with various dienophiles, yielding products with moderate regioselectivity. This reactivity is crucial for developing novel compounds with potential therapeutic effects.

Table 3: Diels-Alder Reaction Outcomes

| Dienophile | Product Yield (%) | Regioselectivity |

|---|---|---|

| Maleic Anhydride | 75 | Moderate |

| Fumarate | 65 | High |

Q & A

Basic Research Question

- NMR Spectroscopy :

- H NMR: Look for vinyl proton signals (δ 6.5–7.5 ppm) and sulfonyl group deshielding effects.

- C NMR: Nitrile carbon resonance near δ 115–120 ppm and sulfonyl-adjacent carbons (δ 130–140 ppm).

- IR Spectroscopy : Strong absorption bands for C≡N (~2240 cm) and S=O (~1350–1150 cm).

- UV-Vis : Conjugation between sulfonyl and nitrile groups may show λ in the 250–300 nm range.

Advanced Tip : Combine with computational methods (DFT) to correlate spectral data with electronic structure .

How does the regiochemistry of nucleophilic addition to this compound influence product formation, and what experimental evidence supports the proposed mechanism?

Advanced Research Question

The phenylsulfonyl group acts as a strong electron-withdrawing group, directing nucleophiles to the β-position via a Michael addition-elimination pathway. Evidence includes:

- Regioselectivity : Exclusive formation of (E)-configured β-substituted products, confirmed by NOE NMR experiments .

- Kinetic Studies : Pseudo-first-order kinetics observed for nucleophilic attack, with rate constants dependent on solvent polarity and nucleophile strength.

Methodological Insight : Use deuterated solvents to track proton transfer steps via H NMR kinetics.

What role does the phenylsulfonyl group play in stabilizing intermediates during nucleophilic attack, and how can this be computationally modeled?

Advanced Research Question

The sulfonyl group stabilizes the transition state through resonance and inductive effects, lowering the activation energy. Computational approaches:

- DFT Calculations : Optimize geometries of intermediates and transition states using software like Gaussian or ORCA.

- NBO Analysis : Quantify charge distribution and hyperconjugation effects at the β-carbon .

Validation : Compare computed IR spectra with experimental data to validate electronic interactions .

How can X-ray crystallography and software like OLEX2 or SHELX determine the crystal structure of this compound derivatives?

Advanced Research Question

Workflow :

Crystal Growth : Use slow evaporation in aprotic solvents (e.g., DCM/hexane).

Data Collection : Employ a diffractometer (Mo/Kα radiation) to collect intensity data.

Structure Solution : SHELXS/SHELXD for phase determination via direct methods .

Refinement : SHELXL in OLEX2 for least-squares optimization, with R-factors < 0.05 for high-quality data .

Validation : Check for residual electron density and geometric outliers using PLATON .

What challenges arise in analyzing reaction kinetics for addition-elimination reactions of this compound, and how can contradictory kinetic data be resolved?

Advanced Research Question

Challenges :

- Side Reactions : Competing pathways (e.g., hydrolysis of nitrile) may obscure kinetic measurements.

- Solvent Effects : Polar solvents accelerate nucleophilic attack but may stabilize intermediates unpredictably.

Resolution Strategies : - In Situ Monitoring : Use stopped-flow UV-Vis or FTIR to capture transient intermediates.

- Isotopic Labeling : O tracing in sulfonyl groups to track bond cleavage/formation .

What structural features make this compound a precursor for bioactive molecules, and how can derivatives be optimized?

Advanced Research Question

- Pharmacophore Potential : The sulfonyl group enhances binding to enzymatic pockets (e.g., kinase inhibitors), while the nitrile allows click chemistry modifications .

- Derivative Optimization :

- Introduce substituents at the β-position via nucleophilic addition to modulate steric/electronic properties.

- Screen derivatives in silico (molecular docking) against target proteins before synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.